BTB06584

Descripción general

Descripción

BTB06584 es un inhibidor selectivo de la F1Fo-ATPasa mitocondrial dependiente de la proteína inhibidora 1. Este compuesto destaca por su capacidad de inhibir la actividad de la F1Fo-ATPasa mitocondrial sin afectar la síntesis de adenosín trifosfato (ATP). Esta propiedad única hace que this compound sea una herramienta valiosa en la investigación científica, particularmente en estudios relacionados con la función mitocondrial y la muerte celular isquémica .

Análisis De Reacciones Químicas

BTB06584 funciona principalmente como un inhibidor de la F1Fo-ATPasa mitocondrial. No afecta significativamente el potencial de membrana mitocondrial o el consumo de oxígeno. La principal reacción del compuesto implica la inhibición del consumo de ATP tras la inhibición de la respiración celular. Esta inhibición conduce a una reducción de la muerte celular isquémica .

Aplicaciones Científicas De Investigación

Cardioprotection

BTB06584 has been identified as a valuable tool in cardioprotection, particularly in ischemia-reperfusion injury scenarios.

- Mechanism of Action : The compound acts as an inhibitor of the mitochondrial F1Fo-ATPase, which plays a crucial role in ATP synthesis and hydrolysis. By selectively inhibiting this enzyme, this compound can reduce ATP consumption without compromising ATP synthesis, thus protecting cells from ischemic damage .

- Experimental Findings : In studies involving cell models subjected to ischemic conditions, this compound demonstrated a significant reduction in cell death. For example, it was shown to rescue defective hemoglobin synthesis in zebrafish mutants lacking the Atpif1a gene, indicating its potential in genetic disorders linked to mitochondrial dysfunction .

| Study | Model | Findings |

|---|---|---|

| Ivanes et al. (2014) | Ischemic cell models | Reduced cell death and maintained ATP levels |

| Grover et al. (2004) | Rat heart model | Decreased infarct size with BTB treatment |

Cancer Therapy

This compound's role extends into oncology, particularly regarding its effects on cancer cell radiosensitivity.

- Enhanced Radiosensitivity : Research indicates that pre-treatment with this compound sensitizes non-small cell lung cancer (NSCLC) cells (A549) to X-ray radiation. The compound's inhibition of ATP hydrolysis leads to a collapse of the mitochondrial membrane potential (ΔΨm), which is associated with increased apoptosis and reduced cell viability following radiation exposure .

- Experimental Evidence : In vitro studies showed that BTB treatment significantly decreased colony formation rates in irradiated A549 cells, suggesting that it enhances the effectiveness of radiotherapy by compromising cancer cell survival mechanisms.

| Study | Cell Type | Radiation Dose | Effect on Survival |

|---|---|---|---|

| Zhang et al. (2017) | A549 NSCLC cells | 4 Gy | Colony formation reduced from 29.13% to 4.78% |

Infectious Disease Management

This compound also plays a role in understanding and potentially managing infections caused by pathogens like Legionella pneumophila.

- Inhibition of Reverse Mode Activity : Studies have demonstrated that this compound inhibits the 'reverse mode' activity of the F1Fo-ATPase during Legionella infection, which is crucial for maintaining mitochondrial function and preventing cell death in infected macrophages .

- Impact on Cell Viability : The addition of this compound during Legionella infection resulted in decreased viability of infected human macrophages, underscoring its potential as a therapeutic agent against bacterial infections that exploit mitochondrial functions for survival.

| Study | Pathogen | Cell Type | Outcome |

|---|---|---|---|

| Ivanes et al. (2021) | Legionella pneumophila | Human macrophages | Increased apoptosis in infected cells |

Mecanismo De Acción

BTB06584 ejerce sus efectos inhibiendo selectivamente la actividad de la F1Fo-ATPasa mitocondrial. Esta inhibición depende de la presencia de la proteína inhibidora 1. Al inhibir la F1Fo-ATPasa, this compound reduce el consumo de ATP tras la inhibición de la respiración celular. Esta reducción en el consumo de ATP ayuda a preservar los niveles de ATP y retrasar la muerte celular isquémica. La eficiencia del compuesto se incrementa por la sobreexpresión de la proteína inhibidora 1 y se reduce al silenciar la proteína .

Comparación Con Compuestos Similares

BTB06584 es similar a otros compuestos que inhiben la F1Fo-ATPasa mitocondrial, como BMS199264. This compound es único en su inhibición selectiva de la F1Fo-ATPasa sin afectar la síntesis de ATP. Esta propiedad lo hace particularmente valioso en estudios donde la preservación de los niveles de ATP es crucial. Otros compuestos similares incluyen aquellos identificados a través de búsquedas quimioinformáticas basadas en la estructura de BMS199264 .

Métodos De Preparación

La preparación de BTB06584 implica una búsqueda quimioinformática basada en la estructura de un compuesto conocido como BMS199264. Este proceso de búsqueda identifica posibles moléculas que pueden inhibir selectivamente la actividad de la F1Fo-ATPasa. La ruta sintética y las condiciones de reacción para this compound se derivan de este proceso de búsqueda, aunque los detalles específicos sobre los métodos de producción industrial no están disponibles fácilmente .

Actividad Biológica

BTB06584 is a selective inhibitor of the mitochondrial F1Fo-ATPase, a crucial enzyme in cellular energy metabolism. This compound has garnered attention for its potential therapeutic applications, particularly in conditions characterized by ischemia and oxidative stress. The biological activity of this compound is primarily mediated through its interaction with the endogenous inhibitor protein of the F1 subunit (IF1), which plays a significant role in regulating ATP production and consumption.

Interaction with IF1

This compound selectively inhibits the hydrolytic activity of the F1Fo-ATPase without affecting ATP synthesis. This selectivity is largely attributed to its dependence on IF1, which stabilizes the enzyme's structure under conditions where ATP hydrolysis would otherwise be wasteful. The inhibition of ATPase activity helps preserve ATP levels during ischemic conditions, thereby delaying cell death.

Experimental Findings

Research has demonstrated that this compound effectively inhibits F1Fo-ATPase activity while maintaining mitochondrial membrane potential (ΔΨm) and oxygen consumption rates. In various cell types, this compound has been shown to reduce ATP consumption during respiratory inhibition, contributing to its cardioprotective effects in ischemia/reperfusion injury models.

Key Results from Studies

Cardioprotection in Ischemia

In a study examining ischemic heart conditions, this compound was administered to isolated rat hearts subjected to ischemia. The results indicated a significant reduction in infarct size compared to controls. This cardioprotective effect is believed to stem from the compound's ability to inhibit mitochondrial ATPase activity selectively while preserving overall ATP synthesis.

Lung Injury Modulation

Another investigation focused on the effects of this compound in a dual-hit model of acute lung injury induced by ozone and bacterial lipopolysaccharide (LPS). The compound was found to significantly increase bronchoalveolar lavage (BAL) leukocyte counts and protein content while preserving cell viability. These findings suggest that this compound may serve as a therapeutic agent for managing inflammatory lung diseases by modulating neutrophil activity and enhancing cellular resilience .

Propiedades

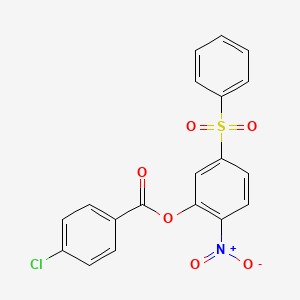

IUPAC Name |

[5-(benzenesulfonyl)-2-nitrophenyl] 4-chlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12ClNO6S/c20-14-8-6-13(7-9-14)19(22)27-18-12-16(10-11-17(18)21(23)24)28(25,26)15-4-2-1-3-5-15/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNDWKKPBLAKXMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=CC(=C(C=C2)[N+](=O)[O-])OC(=O)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12ClNO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219793-45-0 | |

| Record name | 219793-45-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.